Head-to-Head Blood Glucose Reduction in Normal Fasted Rats vs. Tolbutamide
In intact fasted glucose-primed male Sprague Dawley rats, Example 1 (target compound) at 25 mg/kg p.o. reduced blood glucose to 53.6 ± 3.5 mg% at 2 h (65.8% of control) versus 56.4 ± 5.9 mg% for tolbutamide at the same dose (69.2% of control). At 5 h, Example 1 achieved 63.8 ± 3.0 mg% (78.1% of control) versus 68.2 ± 4.7 mg% (83.5% of control) for tolbutamide [1].
| Evidence Dimension | Blood glucose concentration and relative percentage of control |
|---|---|
| Target Compound Data | 2 h: 53.6 mg% (65.8%); 5 h: 63.8 mg% (78.1%) |
| Comparator Or Baseline | Tolbutamide 2 h: 56.4 mg% (69.2%); 5 h: 68.2 mg% (83.5%) |
| Quantified Difference | 3.4 percentage-point greater reduction at 2 h; 5.4 percentage-point greater reduction at 5 h |
| Conditions | Intact fasted glucose-primed male Sprague Dawley rats, 25 mg/kg p.o., n=8 per group |
Why This Matters
This head-to-head comparison against a clinically established sulfonylurea establishes a benchmark hypoglycemic efficacy level, directly informing selection for preclinical type 2 diabetes efficacy models.
- [1] US4026902A – Isoxazole derivatives. Kyorin Pharmaceutical Co., Ltd., filed June 4, 1976, published May 31, 1977. View Source
